molecular formula C16H23N3O2 B11729925 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

Cat. No.: B11729925
M. Wt: 289.37 g/mol
InChI Key: XDJHCDHKFLAIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a complex organic compound that features a phenolic structure with a methoxy group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves multi-step organic reactions. One common method is the reduction of Schiff bases, which involves the reaction of an aldehyde or ketone with an amine to form an imine, followed by reduction to yield the desired amine . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and inert atmospheres .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction while minimizing by-products. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like NaBH4 or LiAlH4 for reduction . Substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce functional groups such as halogens, nitro groups, or alkyl chains onto the phenolic ring.

Scientific Research Applications

2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenolic and pyrazole moieties allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol lies in its combination of a phenolic structure with a pyrazole moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-methoxy-4-[[[1-(2-methylpropyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C16H23N3O2/c1-12(2)11-19-7-6-14(18-19)10-17-9-13-4-5-15(20)16(8-13)21-3/h4-8,12,17,20H,9-11H2,1-3H3

InChI Key

XDJHCDHKFLAIRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.